molecular formula C10H6F2N2O B1393764 5-(2,4-Difluorophenyl)pyrimidin-2-ol CAS No. 1111107-95-9

5-(2,4-Difluorophenyl)pyrimidin-2-ol

Cat. No.: B1393764
CAS No.: 1111107-95-9
M. Wt: 208.16 g/mol
InChI Key: LBILLOXOJXFZKM-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)pyrimidin-2-ol is a chemical compound with the molecular formula C10H6F2N2O It is a pyrimidine derivative characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)pyrimidin-2-ol typically involves the reaction of 2,4-difluoroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Difluorophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Major Products Formed:

    Oxidation: Formation of 5-(2,4-difluorophenyl)pyrimidin-2-one.

    Reduction: Formation of 5-(2,4-difluorophenyl)dihydropyrimidin-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity:
One of the most notable applications of 5-(2,4-Difluorophenyl)pyrimidin-2-ol is in the synthesis of antifungal agents. It serves as a key intermediate in the production of Voriconazole, a potent antifungal medication used to treat serious fungal infections such as aspergillosis. Voriconazole's efficacy against various fungal pathogens has been well-documented in clinical studies, highlighting the importance of this compound in its synthesis .

Table 1: Antifungal Efficacy of Voriconazole

PathogenMinimum Inhibitory Concentration (MIC)
Aspergillus fumigatus0.5 µg/mL
Candida albicans1 µg/mL
Cryptococcus neoformans0.25 µg/mL

Mechanism of Action:
The mechanism by which Voriconazole exerts its antifungal effects involves inhibition of the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes. This action disrupts membrane integrity and leads to cell death .

Anticancer Research

Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have explored its potential as an inhibitor of specific kinases involved in cancer cell proliferation and survival.

Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrimidin-2-ol, including this compound, showed promising results in inhibiting the activity of the epidermal growth factor receptor (EGFR) kinase. This inhibition can lead to reduced tumor growth in various cancer models .

Table 2: Anticancer Activity Overview

CompoundTarget KinaseIC50 (µM)
This compoundEGFR0.8
Other Pyrimidine DerivativesVariousVaries

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Its ability to modulate enzyme activity makes it a candidate for further research in biochemistry.

Example: Inhibition of Cyclooxygenase (COX) Enzymes
In studies focusing on anti-inflammatory effects, this compound has shown potential in inhibiting COX enzymes, which are pivotal in the inflammatory response. The inhibition results in decreased production of prostaglandins, mediators of inflammation .

Material Science Applications

Beyond biological applications, this compound can also be utilized in material science for developing new polymers and materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorine atoms enhance its binding affinity and selectivity towards certain biological targets. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 5-(2,4-Difluorophenyl)pyrimidin-4-ol
  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Comparison: Compared to similar compounds, 5-(2,4-Difluorophenyl)pyrimidin-2-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group. These structural features contribute to its distinct chemical reactivity and biological activity. For example, the presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Biological Activity

5-(2,4-Difluorophenyl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a difluorophenyl group, exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H7F2N3O. Its structure includes a pyrimidine ring substituted with a difluorophenyl group at the 5-position and a hydroxyl group at the 2-position. This unique configuration is believed to contribute to its diverse biological effects.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound significantly inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

Key Findings:

  • IC50 Value: The compound exhibited an IC50 value comparable to that of celecoxib, a well-known COX-2 inhibitor (IC50 = 0.04 ± 0.01 μmol) .
  • Mechanism of Action: The inhibition of COX-2 suggests that this compound may modulate inflammatory pathways by reducing prostaglandin synthesis.

2. Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been extensively studied. This compound has shown promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial Strain MIC (μg/mL)
Pseudomonas aeruginosa22
Neisseria gonorrhoeae1.9
Mycobacterium tuberculosis0.78

These results indicate that the compound possesses significant antibacterial activity, particularly against Neisseria gonorrhoeae .

3. Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit cancer cell proliferation in various in vitro models.

Experimental Results:

  • In vitro studies using cancer cell lines revealed that the compound induces apoptosis and inhibits cell migration.
  • The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrimidine derivatives similar to this compound:

  • Synthesis of Novel Pyrimidine Derivatives: Research conducted by Almehizia et al. demonstrated that modifications in the pyrimidine structure can enhance biological activity against various diseases, including cancer and inflammation .
  • Molecular Docking Studies: Investigations into the binding affinity of this compound with specific molecular targets have shown promising results for its application in drug design against diseases like malaria .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-7-1-2-8(9(12)3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBILLOXOJXFZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686804
Record name 5-(2,4-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111107-95-9
Record name 5-(2,4-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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